molecular formula C9H8F2N4 B13461081 1-(2,4-difluorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine

1-(2,4-difluorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine

Cat. No.: B13461081
M. Wt: 210.18 g/mol
InChI Key: DSPKRCCTVSTECI-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine is a synthetic compound that belongs to the class of triazole derivatives Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms This particular compound is characterized by the presence of two fluorine atoms on the phenyl ring and a methyl group on the triazole ring

Preparation Methods

The synthesis of 1-(2,4-difluorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine typically involves multiple steps:

    Starting Materials: The synthesis begins with 2,4-difluoroaniline and 3-methyl-1H-1,2,4-triazole.

    Reaction Conditions: The reaction between 2,4-difluoroaniline and 3-methyl-1H-1,2,4-triazole is carried out in the presence of a suitable catalyst and solvent. Common solvents include toluene or dimethylformamide (DMF), and catalysts such as potassium carbonate (K2CO3) are often used.

    Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

1-(2,4-Difluorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4). The major products formed depend on the specific conditions used.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions on the phenyl ring. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Scientific Research Applications

1-(2,4-Difluorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,4-difluorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes involved in the biosynthesis of ergosterol, a key component of fungal cell membranes.

    Pathways Involved: The inhibition of ergosterol biosynthesis affects the sterol pathway, which is crucial for maintaining cell membrane structure and function in fungi.

Comparison with Similar Compounds

1-(2,4-Difluorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine can be compared with other similar compounds:

    Fluconazole: Both compounds contain a triazole ring and are studied for their antifungal properties.

    1-(2,4-Difluorophenyl)piperazine: This compound also contains a difluorophenyl group but differs in its core structure.

    1-(2,4-Difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl: This compound has a similar difluorophenyl group but a different triazole derivative.

Properties

Molecular Formula

C9H8F2N4

Molecular Weight

210.18 g/mol

IUPAC Name

2-(2,4-difluorophenyl)-5-methyl-1,2,4-triazol-3-amine

InChI

InChI=1S/C9H8F2N4/c1-5-13-9(12)15(14-5)8-3-2-6(10)4-7(8)11/h2-4H,1H3,(H2,12,13,14)

InChI Key

DSPKRCCTVSTECI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=N1)N)C2=C(C=C(C=C2)F)F

Origin of Product

United States

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